molecular formula C11H12N2O B066849 [4-(1H-pyrazol-1-ylmethyl)phenyl]methanol CAS No. 160388-55-6

[4-(1H-pyrazol-1-ylmethyl)phenyl]methanol

Cat. No.: B066849
CAS No.: 160388-55-6
M. Wt: 188.23 g/mol
InChI Key: ADLULGOPZPFWPA-UHFFFAOYSA-N
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Description

[4-(1H-pyrazol-1-ylmethyl)phenyl]methanol: is a chemical compound with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol . This compound is characterized by the presence of a pyrazole ring attached to a phenylmethanol group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1H-pyrazol-1-ylmethyl)phenyl]methanol typically involves the reaction of 4-(chloromethyl)phenylmethanol with pyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [4-(1H-pyrazol-1-ylmethyl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the pyrazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reactions often involve bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-(1H-pyrazol-1-ylmethyl)phenyl]methanol is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various heterocyclic compounds and pharmaceuticals .

Biology

The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the development of new drugs and therapeutic agents.

Medicine

In medicine, this compound is explored for its potential use in treating various diseases. Its derivatives are investigated for their efficacy in targeting specific biological pathways.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers.

Mechanism of Action

The mechanism of action of [4-(1H-pyrazol-1-ylmethyl)phenyl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

  • [4-(1H-pyrazol-1-ylmethyl)phenyl]ethanol
  • [4-(1H-pyrazol-1-ylmethyl)phenyl]acetone
  • [4-(1H-pyrazol-1-ylmethyl)phenyl]amine

Uniqueness

Compared to similar compounds, [4-(1H-pyrazol-1-ylmethyl)phenyl]methanol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the pyrazole ring and phenylmethanol group allows for versatile modifications and applications in various fields .

Properties

IUPAC Name

[4-(pyrazol-1-ylmethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c14-9-11-4-2-10(3-5-11)8-13-7-1-6-12-13/h1-7,14H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLULGOPZPFWPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CC2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30586307
Record name {4-[(1H-Pyrazol-1-yl)methyl]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160388-55-6
Record name 4-(1H-Pyrazol-1-ylmethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160388-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(1H-Pyrazol-1-yl)methyl]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of studying the interaction between (4-((1H-pyrazol-1-yl)methyl)phenyl)methanol and InhA?

A1: The study focuses on the interaction of (4-((1H-pyrazol-1-yl)methyl)phenyl)methanol with a mutated form of the enzyme InhA (T2A mutant). InhA is a key enzyme involved in the biosynthesis of mycolic acids, essential components of the Mycobacterium tuberculosis cell wall []. Disrupting mycolic acid synthesis is a validated strategy for developing antituberculosis drugs. Therefore, understanding how compounds like (4-((1H-pyrazol-1-yl)methyl)phenyl)methanol interact with InhA can provide valuable insights for developing new tuberculosis treatments.

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